

# A Comparative Analysis of the Sweetening Properties of L-Psicose and D-Psicose

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L-Psicose*

Cat. No.: *B7949172*

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This guide provides a detailed comparison of the sweetening properties of **L-psicose** and its enantiomer, D-psicose (more commonly known as D-allulose). While extensive research has been conducted on D-psicose, establishing its profile as a low-calorie sweetener, there is a notable scarcity of publicly available experimental data on the sweetening characteristics and metabolic fate of **L-psicose**. This document summarizes the current state of knowledge for both compounds, highlighting the significant data gap for **L-psicose**.

## Quantitative Comparison of Sweetening Properties

The following table summarizes the known quantitative data for D-psicose. Corresponding experimental data for **L-psicose** is not currently available in published literature.

Property	D-Psicose (D-Allulose)	L-Psicose	Sucrose (for reference)
Relative Sweetness	70-80% of sucrose[1] [2]	Data not available	100%
Caloric Value (kcal/g)	0.2 - 0.4[1][3]	Data not available	4.0
Taste Profile	Clean, sugar-like, no bitter aftertaste, slight cooling sensation[3]	Data not available	Sweet
Glycemic Index	Very low to negligible	Data not available	~65

## Sensory Evaluation

### Experimental Protocol: Sensory Panel Analysis of D-Psicose

A common method for evaluating the sweetening properties of a substance like D-psicose involves a trained sensory panel.

**Objective:** To determine the relative sweetness and sensory profile of D-psicose in comparison to a sucrose control.

**Panelists:** A panel of trained individuals (typically 10-15 members) with demonstrated sensory acuity is selected. Panelists are trained to identify and quantify different taste attributes (sweetness, bitterness, aftertaste, etc.).

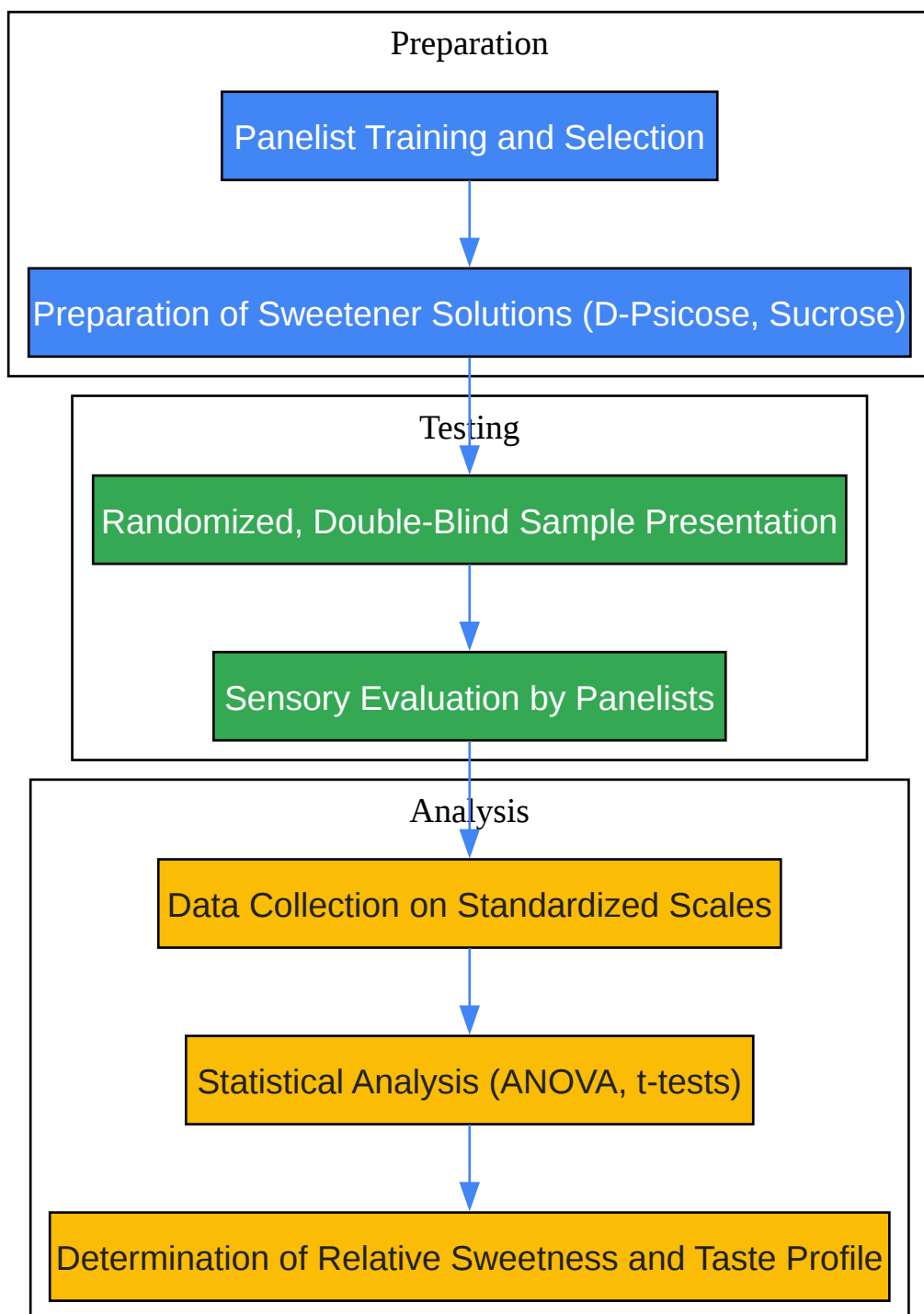
**Methodology:**

- **Sample Preparation:** Solutions of D-psicose and sucrose are prepared at various concentrations in purified water.
- **Testing Procedure:** A randomized, double-blind protocol is used. Panelists are presented with coded samples of the sweetener solutions and a reference sucrose solution.
- **Evaluation:** Panelists rate the intensity of sweetness and other taste attributes on a standardized scale (e.g., a 15-point universal scale). The "just-about-right" (JAR) scale can

also be used to assess the appropriateness of the sweetness level.

- Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) is performed on the collected data to determine significant differences in sensory attributes between D-psicose and sucrose.

The following diagram illustrates a typical workflow for the sensory evaluation of a sweetener.



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A simplified workflow for the sensory evaluation of sweeteners.

## Metabolic Fate and Caloric Value

### D-Psicose

D-psicose is minimally metabolized in the human body. It is absorbed in the small intestine but is largely excreted in the urine unchanged. This lack of metabolism is the primary reason for its very low caloric value.

### L-Psicose

There is a lack of experimental data on the metabolic fate of **L-psicose** in humans or animals. While it is the enantiomer of D-psicose, it cannot be assumed that it will be metabolized in the same way. The stereochemistry of molecules can significantly impact their interaction with enzymes and transporters in the body.

## Experimental Protocol: Determining Caloric Value via Animal Studies

The caloric value of a novel sweetener is often determined through animal studies.

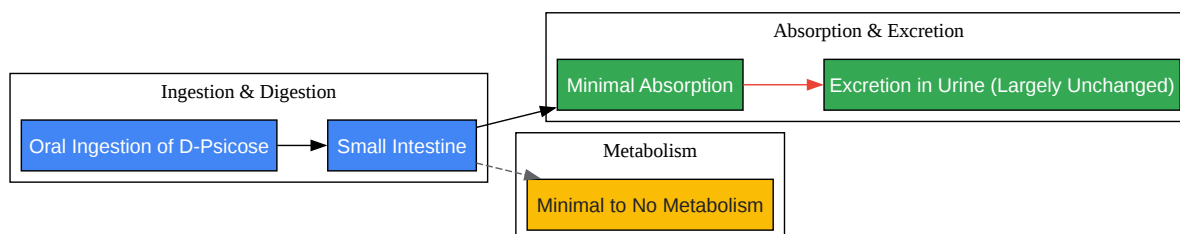
Objective: To determine the metabolizable energy of D-psicose.

Methodology:

- **Animal Model:** Typically, rats are used and divided into groups.
- **Dietary Intervention:** Each group is fed a basal diet supplemented with a known amount of a test substance (D-psicose), a positive control (sucrose), or a negative control (non-caloric substance like cellulose).
- **Measurements:** Over a set period, measurements of food intake, body weight gain, and energy content of feces and urine are taken.
- **Caloric Calculation:** The metabolizable energy is calculated by subtracting the energy lost in feces and urine from the gross energy intake. The Atwater system, which assigns caloric

values of 4 kcal/g for carbohydrates and proteins and 9 kcal/g for fats, is a common method for calculating the energy content of food.

The following diagram illustrates the metabolic pathway of D-psicose.



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Simplified metabolic pathway of D-psicose in the human body.

## Sweet Taste Signaling Pathway

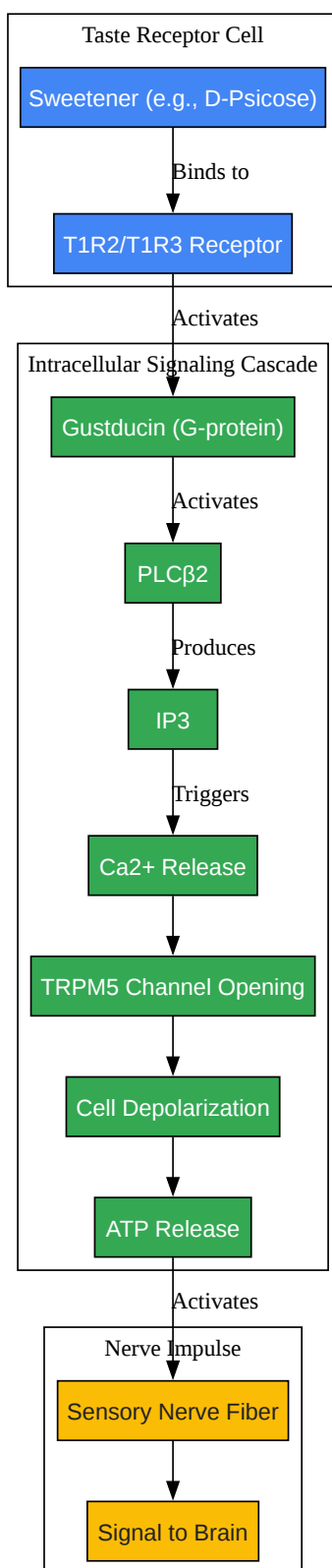
The sweet taste of both natural and artificial sweeteners is primarily mediated by the T1R2/T1R3 G-protein coupled receptor, which is located on the surface of taste receptor cells in the taste buds.

Mechanism:

- **Binding:** A sweetener molecule binds to the T1R2/T1R3 receptor.
- **Activation:** This binding activates a G-protein called gustducin.
- **Signal Transduction:** Gustducin initiates a downstream signaling cascade involving enzymes like phospholipase C- $\beta$ 2 (PLC $\beta$ 2) and the production of inositol trisphosphate (IP3).
- **Calcium Release:** IP3 triggers the release of intracellular calcium ions (Ca<sup>2+</sup>).

- Neurotransmitter Release: The increase in intracellular  $\text{Ca}^{2+}$  leads to the opening of the TRPM5 ion channel, depolarization of the cell, and the release of ATP as a neurotransmitter.
- Nerve Impulse: ATP activates sensory nerve fibers, which transmit the "sweet" signal to the brain.

The diagram below illustrates this signaling pathway.



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The sweet taste signaling pathway mediated by the T1R2/T1R3 receptor.

## Conclusion

D-psicose (D-allulose) is a well-characterized low-calorie sweetener with sweetening properties comparable to sucrose but with negligible caloric content and impact on blood glucose. In stark contrast, there is a significant lack of scientific literature detailing the sweetening properties and metabolic effects of its enantiomer, **L-psicose**. While the synthesis of **L-psicose** has been reported, its sensory profile, relative sweetness, and in vivo metabolism remain uninvestigated in publicly accessible research. This represents a critical knowledge gap for researchers and professionals in the fields of food science, nutrition, and drug development. Further studies are required to elucidate the properties of **L-psicose** to determine its potential as a sweetener or its physiological effects.

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- To cite this document: BenchChem. [A Comparative Analysis of the Sweetening Properties of L-Psicose and D-Psicose]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7949172#comparing-the-sweetening-properties-of-l-psicose-and-d-psicose\]](https://www.benchchem.com/product/b7949172#comparing-the-sweetening-properties-of-l-psicose-and-d-psicose)

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